

# "pharmacokinetics and bioavailability of ketamine"

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An In-depth Technical Guide on the Pharmacokinetics and Bioavailability of Ketamine

#### Introduction

Ketamine, a phencyclidine derivative, is a versatile pharmacological agent with a primary mechanism of action as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. [1][2][3] Initially developed as a dissociative anesthetic, its clinical applications have expanded to include pain management, treatment-resistant depression, and other psychiatric disorders. [4][5] A thorough understanding of its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes the drug—and its bioavailability across various routes of administration is critical for optimizing therapeutic efficacy and ensuring patient safety. This guide provides a detailed overview of the core pharmacokinetic principles of ketamine for researchers, scientists, and drug development professionals.

#### Pharmacokinetics of Ketamine

The pharmacokinetic properties of ketamine are characterized by rapid absorption, extensive distribution, and significant hepatic metabolism.

#### **Absorption**

Ketamine is a water- and lipid-soluble compound, allowing for administration through numerous routes.[1] Intravenous (IV) administration results in immediate systemic availability.[6][7] Intramuscular (IM) injection also leads to rapid absorption.[8] Other routes such as intranasal,







oral, and sublingual administration have variable absorption rates and are subject to first-pass metabolism.[6][9]

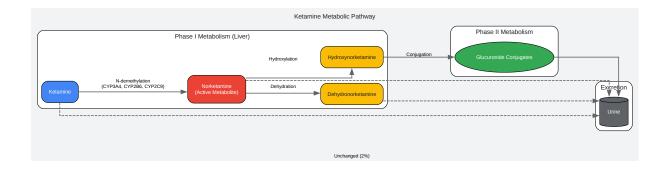
#### **Distribution**

Following administration, ketamine is rapidly distributed throughout the body.[7] Due to its high lipophilicity, it readily crosses the blood-brain barrier, which contributes to its rapid onset of action.[7][10] The volume of distribution at a steady state is approximately 2.3 to 3.1 L/kg.[5][7] [10] Ketamine exhibits moderate plasma protein binding, estimated to be between 10% and 53.5%.[4][7][10][11]

#### Metabolism

Ketamine is extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[3][4][7] The major metabolic pathway is N-demethylation by CYP3A4, CYP2B6, and CYP2C9 to form its primary active metabolite, norketamine.[1][4][7] Norketamine is further metabolized through hydroxylation and dehydration to form other metabolites, including hydroxynorketamine (HNK) and dehydronorketamine (DHNK).[1][9][12] These metabolites are then conjugated with glucuronic acid to increase their water solubility for excretion.[1][2] Norketamine retains some of the anesthetic and analgesic properties of ketamine, although it is less potent.[9][10][13]





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A simplified diagram of the primary metabolic pathway of ketamine.

#### **Excretion**

The elimination of ketamine and its metabolites primarily occurs through the kidneys.[7] Approximately 85-95% of an administered dose is excreted in the urine.[11] A small percentage of ketamine is excreted unchanged (about 2-4%), with the majority being eliminated as conjugated metabolites.[1][9][12] The main metabolites found in urine are conjugates of hydroxylated ketamine, dehydronorketamine (around 16%), and norketamine (about 2%).[1][9] A minor portion is also eliminated through bile and feces.[11] The elimination half-life of ketamine is typically between 2 and 4 hours.[10][12]

## Bioavailability of Ketamine by Route of Administration

The bioavailability of ketamine is highly dependent on the route of administration, which significantly impacts its clinical effects and therapeutic applications. Intravenous administration



provides 100% bioavailability by definition.[5][6][14][15][16][17] Other routes are subject to incomplete absorption and first-pass metabolism, leading to lower bioavailability.

Table 1: Bioavailability of Ketamine by Administration Route

Route of Administration	Bioavailability (%)	Key Considerations
Intravenous (IV)	100%[5][6][15][18]	Bypasses first-pass metabolism, allowing for precise dose control.[15][18]
Intramuscular (IM)	~93%[4][5][8][14][16][18]	Rapid absorption and high bioavailability.[8][18]
Intranasal	25% - 50%[4][5][10][14][18][19] [20][21]	Faster onset than oral administration but variable absorption.[18][19]
Sublingual	~30% - 32%[18][22][23]	Higher bioavailability than oral administration due to absorption through the oral mucosa.[18][23]
Oral	16% - 29%[4][5][8][14][20][24]	Low bioavailability due to extensive first-pass hepatic metabolism.[8][9][21]
Rectal	~25% - 30%[4][10]	An alternative route, particularly in pediatrics, with bioavailability higher than oral administration.[1]

### **Key Pharmacokinetic Parameters**

The route of administration also influences key pharmacokinetic parameters such as the time to reach maximum plasma concentration (Tmax) and the elimination half-life.

Table 2: Pharmacokinetic Parameters of Ketamine by Administration Route



Route	Onset of Action	Peak Plasma Concentration (Tmax)	Elimination Half-life (t½)
Intravenous (IV)	Seconds to minutes[5] [6]	Almost immediate[6]	2 - 4 hours[10][12]
Intramuscular (IM)	3 - 5 minutes[4][5]	5 - 30 minutes[4][10]	~2.5 - 3 hours[12]
Intranasal	5 - 15 minutes[5][6]	15 - 30 minutes[6]	Variable
Sublingual	15 - 30 minutes[6]	30 - 60 minutes[6]	Variable
Oral	30 - 60 minutes[6]	20 - 60 minutes[10] [13]	~1 - 3 hours[13][25]

# Experimental Protocols in Ketamine Pharmacokinetic Studies

The data presented in this guide are derived from various clinical studies. The methodologies employed in these studies are crucial for interpreting the results.

#### **Study Design**

A common design for bioavailability studies is a randomized, crossover trial.[22] In such a design, the same subjects receive ketamine through different routes of administration (e.g., intravenous, oral, sublingual) at different times, allowing for within-subject comparisons.

#### **Subject Population**

Studies have been conducted in both healthy volunteers and patient populations, such as individuals with neuropathic pain.[8][22] It is important to note that pharmacokinetic parameters can vary based on factors like age, with children often metabolizing ketamine more rapidly than adults.[4][10]

#### **Drug Administration and Sample Collection**

In a typical study, a specific dose of ketamine is administered, and serial blood samples are collected over a defined period (e.g., 8 hours).[22] These samples are then processed to



separate the plasma for analysis.

### **Analytical Methods**

The concentrations of ketamine and its metabolites in plasma are quantified using sensitive analytical techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS/MS).[22]

#### **Data Analysis**

The resulting concentration-time data are analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters like the area under the concentration-time curve (AUC), Cmax, Tmax, and bioavailability.[22] Bioavailability (F) is typically calculated as:

F = (AUCnon-IV / Dosenon-IV) / (AUCIV / DoseIV)

#### Conclusion

The pharmacokinetics of ketamine are complex and significantly influenced by the route of administration. While intravenous administration provides complete and immediate bioavailability, other routes offer non-invasive alternatives with varying degrees of absorption and onset of action. The extensive first-pass metabolism of ketamine, particularly after oral administration, leads to the formation of active metabolites like norketamine, which may contribute to the overall pharmacological effect. A comprehensive understanding of these pharmacokinetic principles is essential for the rational design of dosing regimens and the development of new ketamine-based therapies.

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